5-Bromo-6-chloro-3-indolyl-beta-D-galactoside

Übersicht

Beschreibung

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is a chromogenic substrate for β-Galactosidase, producing a red or magenta insoluble product . It is used in various applications including immunoblotting, immunocytochemical, and histological applications .

Synthesis Analysis

The compound was synthesized by Jerome Horwitz and collaborators in 1964 . It is an analog of lactose and may be hydrolyzed by the β-galactosidase enzyme .Molecular Structure Analysis

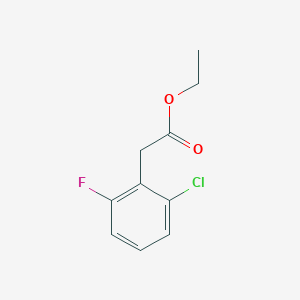

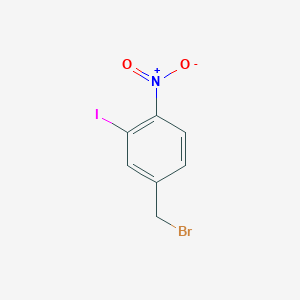

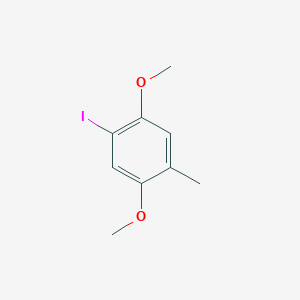

The molecular formula of this compound is C14H15BrClNO6 . It consists of galactose linked to a substituted indole .Chemical Reactions Analysis

This compound is hydrolyzed by β-galactosidase to produce a red or magenta precipitate . This precipitate is insoluble in alcohol and xylenes .Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline powder . It has a predicted boiling point of 673.9±55.0 °C and a predicted density of 1.882±0.06 g/cm3 . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Gene Expression Detection in Embryos

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside (X-gal) is pivotal in detecting gene expression. Kishigami et al. (2006) utilized X-gal to examine beta-galactosidase (beta-gal) activity in mouse embryos. They found that 6-chloro-3-indoxyl-beta-D-galactopyranoside (S-gal) showed greater sensitivity compared to X-gal, particularly in early developmental stages. This enhanced sensitivity made it possible to combine beta-gal staining with S-gal and in situ hybridization, providing a refined approach to studying gene expression in embryonic development (Kishigami et al., 2006).

Bacterial Enumeration in Dairy Products

Chevalier, Roy, and Savoie (1991) developed a novel method using X-gal for differentiating Bifidobacterium spp. and lactic acid bacteria in dairy products. The method leverages the high alpha-galactosidase activity of bifidobacteria compared to Lactobacillus or Streptococcus strains. The enzymatic action on the X-gal substrate produces a distinctive blue color, facilitating the identification of bifidobacteria in dairy products (Chevalier et al., 1991).

Diagnostic Applications in Microbiology

Kodaka et al. (1995) used a medium containing X-gal for detecting beta-galactosidase-positive members of the Enterobacteriaceae family in urine samples. This method increased the isolation rates of Escherichia coli and other Enterobacteriaceae, demonstrating the utility of X-gal in clinical microbiology for enhanced diagnostic precision (Kodaka et al., 1995).

Immunoassays and Immunocytochemistry

Rodig (2020) highlighted the use of X-gal in immunoassays and immunocytochemistry, particularly for beta-galactosidase labeling. The substrate provides a stable and intense blue product, essential for detailed cellular analysis. This application underscores the significance of X-gal in various biochemical assays and cellular studies (Rodig, 2020).

Hepatic Gene Therapy

Cristiano, Smith, and Woo (1993) explored the use of X-gal in hepatic gene therapy. They combined receptor-mediated DNA delivery with adenovirus to enhance gene expression in primary hepatocytes. The beta-galactosidase gene, detectable through X-gal staining, demonstrated a high level of expression, highlighting the potential of X-gal in gene therapy research (Cristiano et al., 1993).

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .

Mode of Action

This compound acts as a chromogenic substrate for β-galactosidase . When cleaved by β-galactosidase, it yields galactose and 5-bromo-4-chloro-3-hydroxyindole .

Biochemical Pathways

The hydrolysis of this compound by β-galactosidase is a key step in the Lac operon pathway . This pathway is crucial for the metabolism of lactose in many organisms.

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability .

Result of Action

The hydrolysis of this compound by β-galactosidase results in the formation of a blue precipitate . This color change is often used as a visual indicator of β-galactosidase activity in various applications, including blue/white screening in gene cloning .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. It is typically stored at 2-8°C , suggesting that it may be sensitive to heat. The pH of the environment can also affect the activity of β-galactosidase and, consequently, the efficacy of this compound.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside interacts with the enzyme β-galactosidase . This enzyme rapidly hydrolyzes β-D-galactopyranosides but usually does not hydrolyze either the anomeric α-D-galactopyranosides or the isomeric β-D-glucopyranosides . The interaction between this compound and β-galactosidase results in the formation of a dark blue precipitate .

Cellular Effects

The dark blue precipitate formed by the hydrolysis of this compound by β-galactosidase can be visually detected, making it useful for numerous histochemical and molecular biology applications . It is particularly useful for detecting lacZ activity in cells and tissues .

Molecular Mechanism

The molecular mechanism of action of this compound involves its hydrolysis by the enzyme β-galactosidase . This reaction yields a dark blue precipitate, which can be visually detected .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its use as a substrate for β-galactosidase . The dark blue precipitate that forms upon hydrolysis can be visually detected, allowing for the monitoring of β-galactosidase activity over time .

Metabolic Pathways

This compound is involved in the metabolic pathway of β-galactosidase . The enzyme β-galactosidase hydrolyzes this compound, yielding a dark blue precipitate .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRVKCMQIZYLNM-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90917375 | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90917375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93863-88-8 | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90917375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-Galactopyranoside (contains ca. 10% Ethyl Acetate) [for Biochemical Research] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)